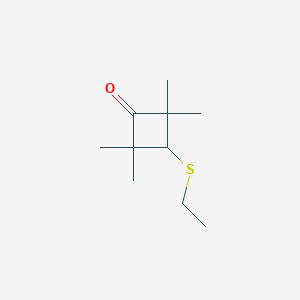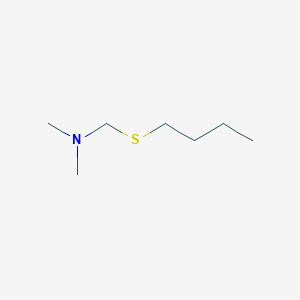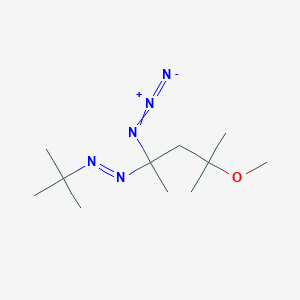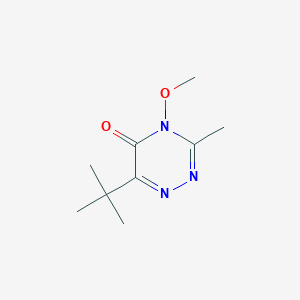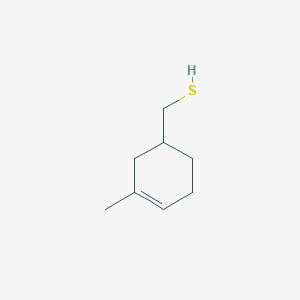![molecular formula C11H23O4P B14545067 Dipropyl [2-(oxetan-2-yl)ethyl]phosphonate CAS No. 62129-94-6](/img/structure/B14545067.png)
Dipropyl [2-(oxetan-2-yl)ethyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl [2-(oxetan-2-yl)ethyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-(oxetan-2-yl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl [2-(oxetan-2-yl)ethyl]phosphonate can be achieved through several methods. One common approach involves the Michaelis–Arbuzov reaction, where trialkyl phosphites react with haloacetones. For instance, the reaction of trialkyl phosphites with iodoacetone can yield the desired phosphonate compound . This method is preferred due to its relatively high yield and straightforward procedure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Michaelis–Arbuzov reactions. The process is optimized to ensure high purity and yield, with careful control of reaction conditions such as temperature, solvent, and reactant concentrations. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dipropyl [2-(oxetan-2-yl)ethyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The phosphonate group can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form new C-P bonds.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acids or reduction to yield phosphine derivatives.
Cyclization Reactions: The oxetane ring can participate in cyclization reactions, leading to the formation of heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with palladium or copper catalysts often used to facilitate the reaction.
Major Products
Substitution Reactions: Products include various alkyl and aryl phosphonates.
Oxidation: The major product is phosphonic acid.
Reduction: The major product is a phosphine derivative.
Scientific Research Applications
Dipropyl [2-(oxetan-2-yl)ethyl]phosphonate has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of phosphorylated heterocycles, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties, such as flame retardants and plasticizers.
Biological Studies: It is investigated for its potential biological activity, including its role as an enzyme inhibitor or a ligand for metal complexes.
Mechanism of Action
The mechanism of action of dipropyl [2-(oxetan-2-yl)ethyl]phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates . Additionally, the oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl [2-(oxetan-2-yl)ethyl]phosphonate
- Diethyl [2-(oxetan-2-yl)ethyl]phosphonate
- Diphenyl [2-(oxetan-2-yl)ethyl]phosphonate
Uniqueness
Dipropyl [2-(oxetan-2-yl)ethyl]phosphonate is unique due to its specific alkyl substituents on the phosphonate group, which can influence its reactivity and physical properties. Compared to its dimethyl and diethyl counterparts, the dipropyl derivative may exhibit different solubility, boiling point, and reactivity profiles .
Properties
CAS No. |
62129-94-6 |
|---|---|
Molecular Formula |
C11H23O4P |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
2-(2-dipropoxyphosphorylethyl)oxetane |
InChI |
InChI=1S/C11H23O4P/c1-3-7-14-16(12,15-8-4-2)10-6-11-5-9-13-11/h11H,3-10H2,1-2H3 |
InChI Key |
CVHFOZSSYYKJBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(CCC1CCO1)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


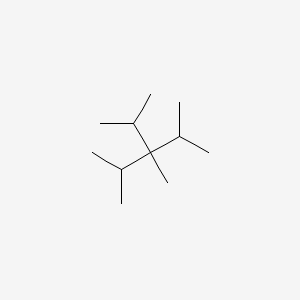
![Benzenamine, N-[(4-ethylphenyl)methylene]-4-fluoro-](/img/structure/B14545000.png)
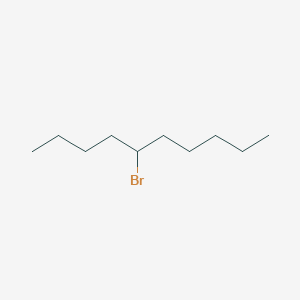
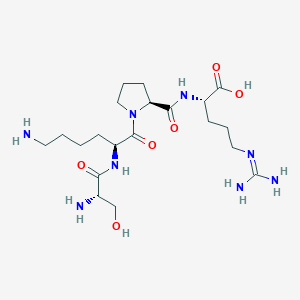
![7-[2-(Diethylamino)ethoxy]-9H-carbazol-2-OL](/img/structure/B14545014.png)
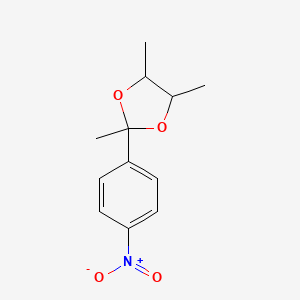
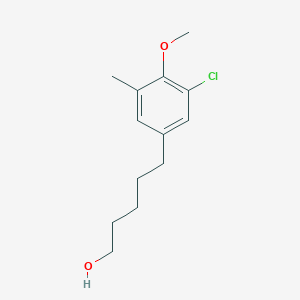
![3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14545038.png)
